1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

Descripción

Systematic IUPAC Nomenclature and CAS Registry

The compound 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride is systematically named according to IUPAC rules as This compound. Its CAS Registry Number is 175871-42-8 , uniquely identifying it in chemical databases. The molecular formula is C₉H₁₃ClN₂ , with a molecular weight of 184.67 g/mol .

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 175871-42-8 |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| SMILES | NC1=CC2=C(CNCC2)C=C1.Cl |

The hydrochloride salt form is derived from the free base (1,2,3,4-tetrahydroisoquinolin-6-amine, CAS 72299-67-3) through protonation of the amine group and association with a chloride ion.

Molecular Architecture: Bicyclic Framework and Stereochemical Features

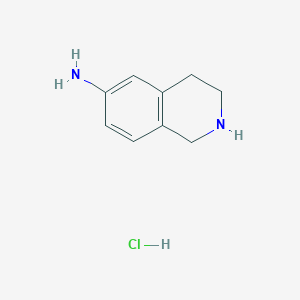

The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing ring (Figure 1). The amine group (-NH₂) is located at the 6-position of the isoquinoline backbone, while the hydrochloride salt introduces a chloride counterion.

Key structural characteristics include:

- Saturation : The tetrahydroisoquinoline core reduces aromaticity compared to isoquinoline, enhancing conformational flexibility.

- Stereochemistry : The non-planar bicyclic system allows for axial chirality. X-ray studies reveal a left-handed helical conformation in the solid state, as evidenced by a C4–C3–N2–C1 torsion angle of −65.8° .

- Hydrogen Bonding : The protonated amine forms N–H···Cl interactions, while the chloride ion participates in O–H···Cl bonds with solvent water molecules in crystalline forms.

Figure 1 : Bicyclic structure of this compound.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The free base and hydrochloride salt exhibit distinct physicochemical properties:

Table 2: Free Base vs. Hydrochloride Salt Properties

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂ | C₉H₁₃ClN₂ |

| Solubility | Moderate in organic solvents | High in polar solvents (e.g., water) |

| Stability | Oxidizes readily | Enhanced hygroscopic stability |

| Melting Point | Not reported | Decomposes above 200°C |

The hydrochloride salt’s improved solubility arises from ionic interactions with polar solvents, making it preferable for pharmaceutical formulations.

Crystallographic Characterization and X-ray Diffraction Studies

Single-crystal X-ray diffraction studies reveal orthorhombic symmetry (space group P2₁2₁2₁ ) with unit cell parameters:

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Volume | 1372.3 ų |

| Z (Formula Units) | 4 |

| Density | 1.32 g/cm³ |

The crystal packing features alternating hydrophilic and hydrophobic layers:

- Hydrophilic Layer : Hydrogen tartrate anions and water molecules form a 2D network via O–H···O bonds.

- Hydrophobic Layer : Tetrahydroisoquinolinium cations stack via van der Waals interactions between aromatic rings.

Hydrogen bonds between N–H (amine) and Cl⁻ (N–H···Cl = 2.89 Å) stabilize the ionic lattice.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSYUPAHMVXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938716 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175871-42-8 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pictet-Spengler Cyclization with Subsequent Functional Group Modification

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bis-alkylation | K₂CO₃, DMF, 80°C, 12 h | 85 |

| Nitrile reduction | LiAlH₄, THF, 0°C→25°C, 2 h | 92 |

| Pictet-Spengler | HCl/EtOH, reflux, 8 h | 78 |

| Nitro reduction | H₂, Pd/C, MeOH, 25°C, 6 h | 95 |

| Salt formation | HCl gas, Et₂O, 0°C | Quant. |

Aluminum Chloride Melt Cyclization

The high-temperature AlCl₃-mediated cyclization, as described in US Patent 4,251,660 , offers a solvent-free route to THIQ derivatives. For 6-amine synthesis, N-hydroxyethyl-N-(3-nitrobenzyl)amine hydrochloride is heated with AlCl₃ and NH₄Cl at 180–185°C for 16 h, inducing cyclization to 6-nitro-THIQ . After quenching with dilute HCl and basification (pH 12), the free base is extracted into ethyl acetate and reduced to the amine using SnCl₂ in HCl. The hydrochloride salt crystallizes upon addition of HCl-isopropanol, achieving a 74% yield .

Advantages:

-

Eliminates solvent use, reducing waste.

-

Scalable for industrial production.

Challenges:

-

Requires handling molten AlCl₃, posing safety risks.

-

Limited functional group tolerance due to harsh conditions.

Bischler-Napieralski Cyclization Followed by Reductive Amination

This two-step method constructs the THIQ core before introducing the amine. β-Phenethylamide precursors with a nitro group at the 6-position undergo cyclization with POCl₃ (reflux, 4 h) to form 3,4-dihydroisoquinolines . Reduction with LiAlH₄ in THF yields 6-nitro-THIQ, which is hydrogenated (Ra-Ni, H₂, EtOH) to the amine. Acidification with concentrated HCl affords the hydrochloride salt in 81% yield .

Mechanistic Insight:

The Bischler-Napieralski reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the para position relative to the amide group.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Pictet-Spengler | 68 | High regiocontrol, mild conditions | Multi-step synthesis |

| AlCl₃ melt | 74 | Solvent-free, scalable | High-temperature requirements |

| Bischler-Napieralski | 81 | Rapid cyclization | POCl₃ handling hazards |

| Mitsunobu | 63 | Functional group versatility | Low atom economy |

Characterization and Validation

Successful synthesis is confirmed via:

-

¹H NMR (D₂O): δ 7.21 (d, J = 8.4 Hz, 1H, H-7), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, H-8), 6.88 (d, J = 2.4 Hz, 1H, H-5), 4.32 (s, 2H, H-1), 3.15 (t, J = 6.0 Hz, 2H, H-3), 2.98 (t, J = 6.0 Hz, 2H, H-4) .

-

HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

-

X-ray crystallography : Monoclinic P2₁ space group, confirming protonation at N-2 and chloride counterion .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Diverse Biological Activities

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride has been extensively studied for its biological activities against various pathogens and neurodegenerative disorders. Research indicates that this compound exhibits:

- Antimicrobial Activity : It has shown efficacy against a range of bacteria and viruses, suggesting potential as an antimicrobial agent. For instance, a study demonstrated its effectiveness against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 3.15 μM in Vero E6 cells .

- Neuroprotective Effects : The compound may protect neuronal cells from damage related to neurodegenerative diseases by modulating neuroinflammatory responses .

Structural-Activity Relationship (SAR)

The structural modifications of tetrahydroisoquinoline derivatives influence their biological activity. Research has highlighted the importance of specific substitutions at various positions on the isoquinoline structure to enhance potency against targeted receptors and biological pathways .

Pharmacological Applications

Target Receptors

This compound interacts with several key receptors in the body:

- Orexin Receptors : It acts as an antagonist at orexin receptors (OX1), which are involved in regulating arousal and appetite. This action suggests potential therapeutic applications in treating drug addiction and related disorders.

- Dopaminergic Systems : The compound influences dopaminergic pathways critical for conditions such as Parkinson's disease.

Antiviral Activity Against SARS-CoV-2

A notable study synthesized two novel compounds based on the tetrahydroisoquinoline structure. One of these compounds demonstrated significant antiviral activity against SARS-CoV-2, outperforming traditional treatments like chloroquine. The mechanism of action primarily involved inhibition of post-entry viral replication .

Neuroprotective Studies

Research has indicated that tetrahydroisoquinoline derivatives can exert neuroprotective effects through modulation of neurotransmitter systems and cellular signaling pathways. These effects have been documented in studies focusing on neuroinflammatory responses and cellular protection against oxidative stress .

Mecanismo De Acción

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. This modulation can result in various biological effects, such as neuroprotection and antimicrobial activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1,2,3,4-tetrahydroisoquinolin-6-amine hydrochloride, highlighting differences in substituents, molecular weight, and functional groups:

Structural and Functional Analysis

- Positional Isomerism: The shift of the amine group from position 6 (target compound) to position 7 (CAS 200137-80-0) alters receptor-binding affinity and solubility. Dihydrochloride salts (e.g., 200137-80-0) exhibit higher aqueous solubility compared to monohydrochloride derivatives .

- In contrast, electron-withdrawing groups like chlorine (CAS 1289646-93-0) or carboxylic acids reduce basicity and may limit membrane permeability .

- Free Base vs. Salt Forms : The free base (CAS 72299-67-3) lacks the chloride counterion, resulting in lower molecular weight and altered crystallization behavior .

Molecular Weight and Solubility

- The hydrochloride salt form (175871-42-8) has a molecular weight ~25% higher than its free base counterpart due to the Cl⁻ counterion .

- Compounds with multiple ionizable groups (e.g., dihydrochlorides or carboxylic acids) demonstrate superior solubility in polar solvents but may exhibit pH-dependent stability .

Actividad Biológica

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride is a compound belonging to the isoquinoline alkaloids, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound exhibits its biological effects through various biochemical pathways. It is known to interact with multiple targets in the body, influencing neurotransmitter systems and cellular signaling pathways. The compound has been shown to modulate the activity of receptors involved in neurodegenerative disorders and infectious diseases .

Target Receptors

- Orexin Receptors : The compound has shown antagonistic activity at orexin receptors (OX1), which are implicated in regulating arousal and appetite. This action suggests potential applications in treating drug addiction and related disorders .

- Dopaminergic Systems : Research indicates that tetrahydroisoquinoline derivatives can influence dopaminergic pathways, which are crucial in conditions like Parkinson's disease .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from damage associated with neurodegenerative diseases. Its ability to modulate neuroinflammatory responses contributes to its neuroprotective properties .

- Antimicrobial Activity : The compound has shown efficacy against various pathogens, suggesting its potential as an antimicrobial agent. Its broad-spectrum activity against bacteria and viruses has been documented in several studies .

Neurodegenerative Disorders

A study investigating the effects of tetrahydroisoquinoline derivatives on neurodegeneration found that these compounds could ameliorate symptoms in models of Parkinson's disease. Specifically, they were effective in reducing neurotoxic effects induced by MPTP in mice, indicating a protective role against dopaminergic cell death .

Antiviral Activity

Recent research highlighted the antiviral properties of tetrahydroisoquinoline derivatives against SARS-CoV-2. One study reported that a derivative exhibited an effective concentration (EC50) of 2.78 μM against viral replication in lung cells, outperforming traditional antiviral agents like chloroquine . This positions this compound as a promising candidate for further development as an antiviral therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Neuroprotective; Antimicrobial | Basic amine substitution at the 6-position |

| 3,4-Dihydroisoquinoline | Limited neuroprotective properties | Lacks the amine group at the 6-position |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Neurotoxic effects; potential for addiction treatment | Methyl substitution alters biological activity |

Q & A

Q. What are the critical parameters for optimizing the synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride?

Methodological Answer :

- Reaction Conditions : Use reductive amination or Pictet-Spengler cyclization, adjusting pH (acidic conditions preferred for cyclization) and temperature (typically 60–100°C). Monitor intermediates via TLC or HPLC .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane gradients). Verify purity (>95%) via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3) to confirm the tetrahydroisoquinoline backbone and amine hydrochloride moiety .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to determine molecular ion [M+H]+ and assess purity .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl%) against theoretical values .

Q. What safety precautions are required during handling?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (work in fume hoods) .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .

Q. How can researchers assess batch-to-batch purity consistency?

Methodological Answer :

- QC Protocols : Compare HPLC retention times and peak areas across batches. Use reference standards (e.g., USP/EP-grade impurities) to calibrate systems .

- Karl Fischer Titration : Quantify residual water content (<0.5% w/w) to ensure stability .

Advanced Research Questions

Q. How to design stability studies under varying environmental conditions?

Methodological Answer :

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. MS)?

Methodological Answer :

Q. How to profile impurities in synthetic batches?

Methodological Answer :

Q. What challenges arise in stereochemical analysis of derivatives?

Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .

- X-Ray Crystallography : Resolve ambiguous NOE (nuclear Overhauser effect) data by growing single crystals in ethanol/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.